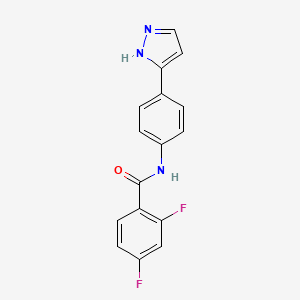

N-(4-(1H-pyrazol-3-yl)phenyl)-2,4-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

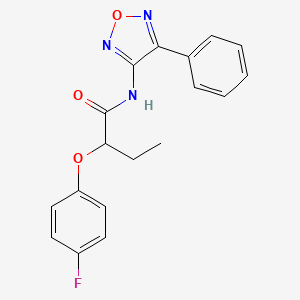

“N-(4-(1H-pyrazol-3-yl)phenyl)-2,4-difluorobenzamide” is a compound that contains a pyrazole ring, which is a five-membered aromatic heterocycle composed of three carbon atoms and two nitrogen atoms . Pyrazoles are known for their wide range of biological activities and are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Molecular Structure Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety . The parent structure of pyrazoles can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .Aplicaciones Científicas De Investigación

Supramolecular Liquid Crystals and Luminescence

N-(4-(1H-pyrazol-3-yl)phenyl)-2,4-difluorobenzamide and related compounds have been explored for their ability to self-assemble into supramolecular structures, displaying unique liquid crystalline phases and luminescent properties. Moyano et al. (2013) detailed the synthesis of compounds featuring the 4-aryl-1H-pyrazole unit that self-assemble via hydrogen bonding into columnar mesophases. These structures exhibit luminescence in the visible region, making them promising for materials science applications, particularly in the development of novel luminescent materials (Moyano et al., 2013).

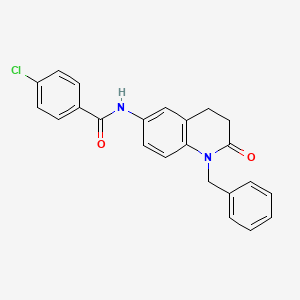

Anticancer Activity

The pyrazole moiety, when incorporated into N-(4-(1-phenyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-substitutedbenzamide derivatives, has been investigated for its anticancer potential. Tok et al. (2020) synthesized a series of these compounds and evaluated their in vitro antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and MKN-45. Certain derivatives demonstrated significant cytotoxic effects, highlighting the potential of N-(4-(1H-pyrazol-3-yl)phenyl)-2,4-difluorobenzamide analogs as new anticancer agents (Tok et al., 2020).

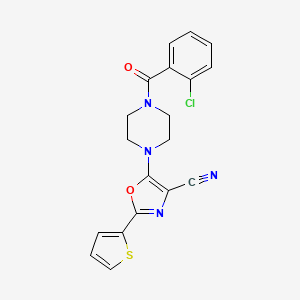

Molecular Engineering and Material Synthesis

Research into the structural characterisation and theoretical studies of compounds similar to N-(4-(1H-pyrazol-3-yl)phenyl)-2,4-difluorobenzamide provides insight into their potential applications in material science and molecular engineering. Arslan et al. (2015) conducted a detailed study involving spectroscopic techniques and density functional theory (DFT) calculations to understand the properties of p-nitrobenzamide compounds with structural similarities. Their findings on molecular geometries and vibrational frequencies contribute to the broader understanding of how such compounds can be engineered for specific applications (Arslan et al., 2015).

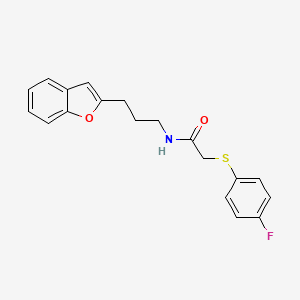

Coordination Complexes and Antioxidant Activity

The versatility of the pyrazole ring in forming coordination complexes with potential antioxidant activity was explored by Chkirate et al. (2019). They synthesized pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II), demonstrating significant antioxidant activity through various assays. This research underscores the chemical flexibility of the pyrazole ring in creating compounds with potential therapeutic benefits (Chkirate et al., 2019).

Mecanismo De Acción

Target of Action

It’s known that many indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that indole derivatives interact with their targets, leading to changes in the biological activities of the targets . This interaction often results in the inhibition or activation of the target, which can lead to various downstream effects.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Pharmacokinetics

It’s known that the introduction of fluorine atoms into biologically active molecules can enhance metabolic stability, bioavailability, lipophilicity, and membrane permeability, as well as increase binding affinity . These properties can significantly impact the bioavailability of the compound.

Result of Action

Indole derivatives are known to have diverse biological activities, which can result in a wide range of molecular and cellular effects .

Propiedades

IUPAC Name |

2,4-difluoro-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3O/c17-11-3-6-13(14(18)9-11)16(22)20-12-4-1-10(2-5-12)15-7-8-19-21-15/h1-9H,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMKGHJWTRTSMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-pyrazol-3-yl)phenyl)-2,4-difluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2841554.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2841556.png)

![(4-Oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl chloride](/img/structure/B2841567.png)

![1-[(3,4-dichlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2841568.png)